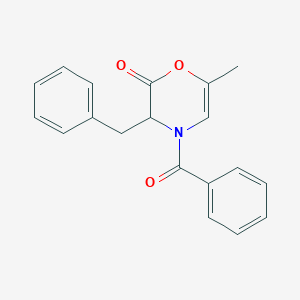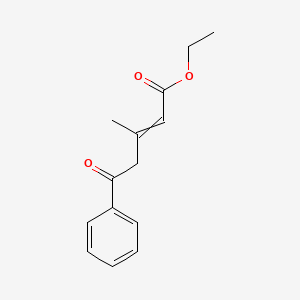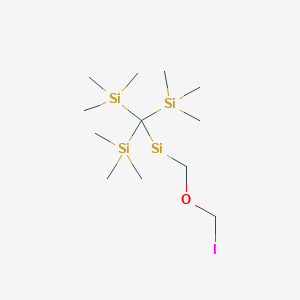
Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxyecdysone 22-phosphate is a steroidal compound belonging to the ecdysteroid family. Ecdysteroids are polyhydroxylated sterols that play a crucial role in the molting and metamorphosis of arthropods. The molecular formula of 2-deoxyecdysone 22-phosphate is C27H45O8P, and it is characterized by the presence of multiple hydroxyl groups and a phosphate ester at the 22nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxyecdysone 22-phosphate involves the phosphorylation of 2-deoxyecdysone. This process is typically catalyzed by the enzyme ecdysteroid 22-kinase, which facilitates the transfer of a phosphate group to the 22nd hydroxyl position of 2-deoxyecdysone . The reaction conditions often include the presence of adenosine triphosphate (ATP) as a phosphate donor and a suitable buffer to maintain the pH.
Industrial Production Methods: Industrial production of 2-deoxyecdysone 22-phosphate is not extensively documented. it is likely that large-scale synthesis would involve the enzymatic phosphorylation of 2-deoxyecdysone using recombinant ecdysteroid 22-kinase. The process would require optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-deoxyecdysone 22-phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 6th position can be reduced to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the phosphate group.
Major Products:
Oxidation: Formation of 6-keto-2-deoxyecdysone derivatives.
Reduction: Formation of 6-hydroxy-2-deoxyecdysone derivatives.
Substitution: Formation of 22-substituted 2-deoxyecdysone derivatives
Scientific Research Applications
2-deoxyecdysone 22-phosphate has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in insect development and metamorphosis.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other biologically active ecdysteroids.
Industry: Potential use in agriculture as a growth regulator for pest control
Mechanism of Action
The mechanism of action of 2-deoxyecdysone 22-phosphate involves its conversion to the active form, 2-deoxyecdysone, by the enzyme ecdysteroid-phosphate phosphatase. The active form then binds to ecdysteroid receptors, initiating a cascade of gene expression changes that regulate molting and metamorphosis in arthropods. The molecular targets include various transcription factors and signaling pathways involved in development .
Comparison with Similar Compounds
- Ecdysone
- 20-hydroxyecdysone
- 2-deoxy-20-hydroxyecdysone
Comparison: 2-deoxyecdysone 22-phosphate is unique due to the presence of a phosphate group at the 22nd position, which makes it a storage form of the active ecdysteroid. This phosphate ester can be hydrolyzed to release the active compound, providing a controlled release mechanism. In contrast, other ecdysteroids like ecdysone and 20-hydroxyecdysone do not have this phosphate group and are directly active .
Properties
CAS No. |
82183-63-9 |
|---|---|
Molecular Formula |
C27H45O8P |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(2S)-2-[(3S,5R,9R,10R,13R,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23?,25+,26+,27?/m0/s1 |
InChI Key |
AOKIBCRWTSJHIE-JDSHZQKYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



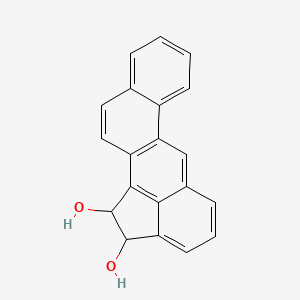
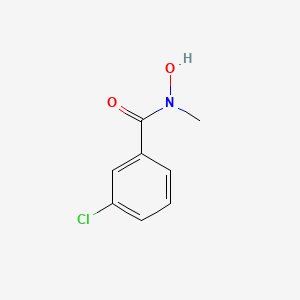
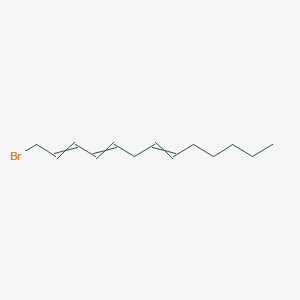
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)


![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

